REACTION_CXSMILES
|
[NH2:1][C:2]1[C:10]([OH:11])=[CH:9][CH:8]=[C:4]([C:5]([OH:7])=O)[C:3]=1[C:12]([OH:14])=O.Cl.[NH2:16][CH:17]1[CH2:22][CH2:21][C:20](=[O:23])[NH:19][C:18]1=[O:24]>>[NH2:1][C:2]1[C:10]([OH:11])=[CH:9][CH:8]=[C:4]2[C:3]=1[C:12](=[O:14])[N:16]([CH:17]1[CH2:22][CH2:21][C:20](=[O:23])[NH:19][C:18]1=[O:24])[C:5]2=[O:7] |f:1.2|
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Name
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|
Quantity
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0 (± 1) mol
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Type
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reactant
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Smiles
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NC1=C(C(C(=O)O)=CC=C1O)C(=O)O
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
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Smiles
|
Cl.NC1C(NC(CC1)=O)=O
|
Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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ADDITION
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Details
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an enantiomer or a mixture of enantiomers
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Name
|
|
Type
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product
|
Smiles
|
NC1=C2C(N(C(C2=CC=C1O)=O)C1C(NC(CC1)=O)=O)=O
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Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |